アクチバスタチン
概要
説明
アクリバスタインは、くしゃみ、鼻水、そう痒、涙目、鼻閉など、季節性アレルギー性鼻炎の症状を軽減するために主に使用される第2世代の抗ヒスタミン薬です 。 これはトリプロリジン類似体であり、H1受容体拮抗薬として機能し、この受容体におけるヒスタミンの作用を阻害します .
2. 製法
合成経路と反応条件: アクリバスタインは、p-メチルベンゾイルヒドラゾンとα-ハロゲン化ピリジンを原料として合成することができます。 このプロセスには、中間体を取得するためのパラジウム触媒カップリング反応が含まれ、その後、アクリバスタインを製造するためにさらに処理されます 。この方法は効率的で、反応条件が穏やかで収率が高いです。
工業生産方法: アクリバスタインの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 このプロセスでは、ブチルリチウムなどの危険な試薬を使用しないため、より安全で費用対効果が高くなります .
科学的研究の応用
Acrivastine has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of antihistamines and their interactions with histamine receptors.
Biology: Research on acrivastine helps understand the physiological and biochemical pathways involved in allergic reactions.
Medicine: Acrivastine is studied for its efficacy and safety in treating allergic conditions. It is also used in combination with other drugs to enhance therapeutic effects.
Industry: The compound is used in the formulation of over-the-counter medications for allergy relief
作用機序
アクリバスタインは、ヒスタミンH1受容体をブロックすることにより効果を発揮し、ヒスタミンが結合してアレルギー症状を引き起こすのを防ぎます 。この作用は、かゆみ、腫れ、血管拡張などの症状を軽減します。 この化合物は作用発現が速く、半減期が比較的短いため、オンデマンド療法に適しています .
類似化合物:
- セチリジン
- ロラタジン
- ジフェンヒドラミン
- トリプロリジン
比較: アクリバスタインは、ジフェンヒドラミンなどの第1世代の抗ヒスタミン薬と比較して、作用発現が速く、鎮静作用が低いという点でユニークです 。 セチリジンまたはロラタジンは1日1回服用しますが、アクリバスタインは1日3回まで服用でき、症状の管理に柔軟性があります 。 さらに、アクリバスタインは、他のいくつかの抗ヒスタミン薬と比較して、眠気の発生率が低いため、鎮静を避けなければならない人にとって好ましい選択肢となっています .
生化学分析
Biochemical Properties
Acrivastine functions by blocking the action of histamine at the H1 receptor, thereby preventing the symptoms associated with histamine release such as pruritis, vasodilation, hypotension, edema, bronchoconstriction, and tachycardia .
Cellular Effects
Acrivastine is used for the symptomatic relief of seasonal allergic rhinitis such as sneezing, rhinorrhea, pruritus, lacrimation, and nasal congestion . It is also used to treat hay fever, conjunctivitis (red, itchy eyes), eczema and hives (urticaria) . It’s also used for reactions to insect bites and stings and for some food allergies .
Molecular Mechanism
As an H1 receptor antagonist, Acrivastine functions by blocking the action of histamine at this receptor thereby preventing the symptoms associated with histamine release such as pruritis, vasodilation, hypotension, edema, bronchoconstriction, and tachycardia .
Temporal Effects in Laboratory Settings
Acrivastine is absorbed rapidly from the combination capsule following oral administration and is as bioavailable as a solution of acrivastine . After administration of SEMPREX-D Capsules, maximum plasma acrivastine concentrations were achieved at 1.14 ± 0.23 hour .
Metabolic Pathways
Acrivastine is primarily eliminated by the kidneys . Over a 72-hour collection period, about 84% of the administered total radioactivity was recovered in urine and about 13% in feces, for a combined recovery of about 97% .
準備方法
Synthetic Routes and Reaction Conditions: Acrivastine can be synthesized using p-methyl benzoyl hydrazone and alpha-halogenated pyridine as raw materials. The process involves a palladium-catalyzed coupling reaction to obtain an intermediate, which is then further processed to produce acrivastine . This method is efficient, with mild reaction conditions and high yield.
Industrial Production Methods: The industrial production of acrivastine follows similar synthetic routes but is optimized for large-scale production. The process avoids the use of hazardous reagents like butyl lithium, making it safer and more cost-effective .
化学反応の分析
反応の種類: アクリバスタインは、その構造中に反応性官能基が存在するため、主に置換反応を起こします。特定の条件下では、酸化反応や還元反応にも参加する可能性があります。
一般的な試薬と条件:
置換反応: 一般的な試薬には、ハロゲン化剤と求核剤があります。
酸化反応: 過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用できます。
還元反応: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、ハロゲン化はアクリバスタイン分子にハロゲン原子を導入することができ、酸化はカルボン酸またはケトンの形成につながる可能性があります。
4. 科学研究への応用
アクリバスタインは、科学研究においていくつかの用途があります。
化学: 抗ヒスタミン薬の挙動とそのヒスタミン受容体との相互作用を研究するためのモデル化合物として使用されます。
生物学: アクリバスタインに関する研究は、アレルギー反応に関与する生理学的および生化学的経路を理解するのに役立ちます。
医学: アクリバスタインは、アレルギー性疾患の治療における有効性と安全性について研究されています。また、治療効果を高めるために他の薬と組み合わせて使用されます。
類似化合物との比較
- Cetirizine
- Loratadine
- Diphenhydramine
- Triprolidine
Comparison: Acrivastine is unique in its rapid onset of action and low sedative potential compared to first-generation antihistamines like diphenhydramine . Unlike cetirizine or loratadine, which are taken once daily, acrivastine can be taken up to three times a day, providing flexibility in managing symptoms . Additionally, acrivastine has a lower incidence of drowsiness compared to some other antihistamines, making it a preferred choice for individuals who need to avoid sedation .
特性
IUPAC Name |
(E)-3-[6-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridin-2-yl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-17-7-9-18(10-8-17)20(13-16-24-14-2-3-15-24)21-6-4-5-19(23-21)11-12-22(25)26/h4-13H,2-3,14-16H2,1H3,(H,25,26)/b12-11+,20-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWACSDKDOHSSQD-IUTFFREVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\CN2CCCC2)/C3=CC=CC(=N3)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022555 | |
Record name | Acrivastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87848-99-5 | |
Record name | Acrivastine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87848-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acrivastine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087848995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acrivastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09488 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Acrivastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 3-[6-[(1E)-1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propen-1-yl]-2-pyridinyl]-, (2E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.306 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACRIVASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A20F9XAI7W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Acrivastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240231 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。